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molecular formula C12H16Cl3NO3 B146366 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole CAS No. 136927-43-0

1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole

Cat. No. B146366
M. Wt: 328.6 g/mol
InChI Key: JEWBPPYQIWODOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041442

Procedure details

To a refluxing solution of 1-(2,2-diethoxyethyl)pyrrole (31.6 g, 172.5 mmol) and 2,6-lutidine (20.3 g, 189.8 mmol) in 90 mL of chloroform over a period of 16 hours was added trichloroacetyl chloride (34.5 g, 189.8 mmol) in 90 mL of chloroform. The reaction mixture was refluxed for an additional 4 hours. The reaction mixture was allowed to cool to room temperature and then poured into a mixture of water and chloroform (1:1). The phases were separated, washed with a saturated solution of NaCl, dried over MgSO4, and then evaporated. Purification of the product by column chromatography [hexane:ether (9.9:0.1)] gave the title compound, 1-(2,2-diethoxyethyl)-2-trichloroacetylpyrrole, in 60% yield, ms 327 (M+).
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:11][CH2:12][CH3:13])[CH2:5][N:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1)[CH3:2].N1C(C)=CC=CC=1C.[Cl:22][C:23]([Cl:28])([Cl:27])[C:24](Cl)=[O:25].O>C(Cl)(Cl)Cl>[CH2:12]([O:11][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][N:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:24](=[O:25])[C:23]([Cl:28])([Cl:27])[Cl:22])[CH3:13]

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
C(C)OC(CN1C=CC=C1)OCC
Name
Quantity
20.3 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
34.5 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
washed with a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the product by column chromatography [hexane:ether (9.9:0.1)]

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(CN1C(=CC=C1)C(C(Cl)(Cl)Cl)=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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